3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N'-[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]propanehydrazide
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Overview
Description
3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-N-((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)PROPANOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple nitro and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-N-((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)PROPANOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-N-((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)PROPANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields corresponding amines, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-N-((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)PROPANOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-N-((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)PROPANOHYDRAZIDE involves its interaction with molecular targets and pathways within biological systems. The nitro and pyrazolyl groups play a crucial role in its activity, potentially interacting with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propylamine hydrochloride: Shares similar structural features but differs in its functional groups and overall reactivity.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another compound with multiple nitro groups, used in energetic materials research.
Uniqueness
3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-N-((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)PROPANOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N8O7 |
---|---|
Molecular Weight |
432.35 g/mol |
IUPAC Name |
3-(3-methoxy-4-nitropyrazol-1-yl)-N-[(E)-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]methylideneamino]propanamide |
InChI |
InChI=1S/C16H16N8O7/c1-30-16-14(24(28)29)10-21(20-16)5-4-15(25)19-17-7-12-2-3-13(31-12)9-22-8-11(6-18-22)23(26)27/h2-3,6-8,10H,4-5,9H2,1H3,(H,19,25)/b17-7+ |
InChI Key |
HOEVKAMCXASEQY-REZTVBANSA-N |
Isomeric SMILES |
COC1=NN(C=C1[N+](=O)[O-])CCC(=O)N/N=C/C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CCC(=O)NN=CC2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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